Mechanistic Differentiation: RIG-I/NOD2 Agonist vs. TLR7 Agonists (Vesatolimod and RO7020531)
Inarigivir is a RIG-I and NOD2 agonist, differentiating it from TLR7 agonists like vesatolimod (GS-9620) and RO7020531. While vesatolimod activates TLR7 with an EC50 of 291 nM , Inarigivir's primary mode of action is through the RIG-I pathway, a distinct intracellular sensor of viral RNA . This fundamental difference in target engagement leads to divergent downstream signaling and immune activation profiles.
| Evidence Dimension | Primary Molecular Target |
|---|---|
| Target Compound Data | RIG-I and NOD2 agonist |
| Comparator Or Baseline | Vesatolimod (GS-9620): TLR7 agonist (EC50 = 291 nM). RO7020531: TLR7 agonist. |
| Quantified Difference | Target engagement is on a distinct class of pattern recognition receptors. |
| Conditions | In vitro receptor binding and cell-based reporter assays |
Why This Matters
Procurement decisions must be based on the specific receptor pathway (RIG-I vs. TLR7) required for the experimental model, as this dictates the downstream immunological and antiviral effects.
